molecular formula C16H23N3O2 B6040356 1-butanoyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide

1-butanoyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B6040356
M. Wt: 289.37 g/mol
InChI Key: CNRXNKQFBWIAEX-UHFFFAOYSA-N
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Description

1-Butanoyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidinecarboxamides This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a butanoyl group

Properties

IUPAC Name

1-butanoyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-3-4-15(20)19-9-6-13(7-10-19)16(21)18-14-11-12(2)5-8-17-14/h5,8,11,13H,3-4,6-7,9-10H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRXNKQFBWIAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)NC2=NC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-butanoyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Butanoyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butanoyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butanoyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the molecular targets .

Comparison with Similar Compounds

1-Butanoyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide can be compared with other piperidinecarboxamide derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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